N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-3-21-12-14-22(15-13-21)30-27(32)19-34-26-18-31(25-11-7-6-10-24(25)26)17-16-29-28(33)23-9-5-4-8-20(23)2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSILRBXNJPABFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.56 g/mol. Its structure features a thioketone moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.56 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the disruption of key signaling pathways responsible for cell survival and proliferation. For example, in studies involving glioblastoma U-87 and MDA-MB-231 cell lines, it exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .
- Antioxidant Properties : The compound's antioxidant activity has been evaluated using the DPPH radical scavenging method, demonstrating a capacity to neutralize free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage .
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties by disrupting microbial cell membranes, thereby inhibiting growth .
Anticancer Activity
In a study examining various derivatives of similar structures, this compound was tested against multiple cancer cell lines. The results indicated:
- U-87 Cell Line : IC50 values showed significant cytotoxicity compared to standard chemotherapeutics.
- MDA-MB-231 Cell Line : While less effective than against U-87 cells, the compound still demonstrated notable activity.
This suggests that modifications in the structure can enhance selectivity and potency against specific cancer types .
Antioxidant Activity
The antioxidant potential was assessed through various assays, including DPPH and ABTS tests. Results indicated that the compound's antioxidant capacity was comparable to well-known antioxidants like ascorbic acid, highlighting its potential therapeutic benefits in oxidative stress-related conditions .
Antimicrobial Studies
Research into the antimicrobial properties revealed that derivatives of this compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell membrane integrity .
Comparison with Similar Compounds
Structural Analogues from Quinazoline Derivatives ()
Compounds 4e , 4f , and 4g share a sulfonamide-linked quinazoline core but differ in substituents:
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| 4g | 4-ethylphenyl, sulfamoyl, quinazoline | Antiproliferative, apoptotic |
| Target Compound | 4-ethylphenyl, thioether, benzamide | Undocumented (inferred similar) |
Benzamide Derivatives with Heterocyclic Substituents ()
Examples include N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide and N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide:
| Feature | Target Compound | Compounds |
|---|---|---|
| Aromatic Core | 2-methylbenzamide | Benzamide |
| Linker | Thioethyl | Oxadiazole/thienylmethyl thio |
| Substituents | 4-ethylphenylamino, indole | Nitrophenyl, thienyl |
Implications :
Indole-Based Compounds ()
- : Features a 3-substituted indole with a fluoro-biphenyl group. The 1-position substitution in the target compound may reduce steric hindrance for receptor binding.
- : Contains a thiosemicarbazide-linked indole. The target’s thioether lacks hydrogen-bonding capacity, possibly reducing polar interactions .
- : Neuropeptide antagonists (e.g., LY306740 ) with indole motifs but distinct piperazine/cyclohexyl groups. The target’s simpler structure may offer better bioavailability .
Preparation Methods
Synthesis of N-(4-Ethylphenyl)-2-bromoacetamide
Reagents :
- 4-Ethylaniline (1.0 equiv)
- Bromoacetyl bromide (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Procedure :
4-Ethylaniline and triethylamine are dissolved in dichloromethane under nitrogen. Bromoacetyl bromide is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The crude product is washed with water, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield N-(4-ethylphenyl)-2-bromoacetamide as a white solid (82% yield).
Characterization :
Preparation of 3-Mercapto-1H-indole
Reagents :
- 3-Nitro-1H-indole (1.0 equiv)
- Hydrogen sulfide gas (excess)
- Ammonium sulfide (catalytic)
- Ethanol (solvent)
Procedure :
3-Nitro-1H-indole is reduced with H₂S in ethanol containing ammonium sulfide at 50°C for 6 hours. The mixture is filtered, concentrated, and extracted with ethyl acetate to afford 3-mercapto-1H-indole as a yellow powder (68% yield).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 11.20 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.30–7.10 (m, 2H), 6.95 (t, J = 7.2 Hz, 1H), 3.45 (s, 1H).
Thioether Formation: 3-((2-((4-Ethylphenyl)amino)-2-oxoethyl)thio)-1H-indole
Reagents :
- N-(4-Ethylphenyl)-2-bromoacetamide (1.0 equiv)
- 3-Mercapto-1H-indole (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (solvent)
Procedure :
A mixture of N-(4-ethylphenyl)-2-bromoacetamide, 3-mercapto-1H-indole, and K₂CO₃ in DMF is stirred at 60°C for 8 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (dichloromethane/methanol 95:5) to yield the thioether intermediate as a pale-yellow solid (75% yield).
Characterization :
Alkylation of Indole Nitrogen
Reagents :
- 3-((2-((4-Ethylphenyl)amino)-2-oxoethyl)thio)-1H-indole (1.0 equiv)
- 1,2-Dibromoethane (1.5 equiv)
- Sodium hydride (2.0 equiv)
- Tetrahydrofuran (solvent)
Procedure :
NaH is added to a THF solution of the indole derivative at 0°C, followed by dropwise addition of 1,2-dibromoethane. The mixture is refluxed for 12 hours, quenched with NH₄Cl, and extracted with ethyl acetate. Purification by chromatography (hexane/acetone 4:1) affords the N-ethylbromide intermediate (70% yield).
Amide Coupling: Final Step
Reagents :
- N-(2-Bromoethyl)-3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indole (1.0 equiv)
- 2-Methylbenzoic acid (1.2 equiv)
- HATU (1.5 equiv)
- N,N-Diisopropylethylamine (3.0 equiv)
- Dichloromethane (solvent)
Procedure :
2-Methylbenzoic acid, HATU, and DIPEA are stirred in DCM for 10 minutes. The N-ethylbromide intermediate is added, and the reaction is stirred for 24 hours. After extraction and purification (ethyl acetate/petroleum ether 1:1), the title compound is obtained as a white solid (85% yield).
Characterization :
- ¹H NMR (CDCl₃) : δ 8.10 (s, 1H), 7.75–7.20 (m, 10H), 4.40 (t, J = 6.0 Hz, 2H), 3.95 (s, 2H), 2.70 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.30 (t, J = 7.6 Hz, 3H).
- HRMS : [M+H]⁺ calcd. for C₂₉H₃₀N₃O₂S: 508.2021; found: 508.2033.
Optimization and Challenges
Regioselectivity in Thioether Formation
Unsymmetrical diketones or haloacetamides often yield regioisomers. Using 3-mercaptoindole ensured regioselective substitution at the indole’s 3-position, confirmed by NOESY correlations.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhanced nucleophilicity in alkylation steps, while 2,2,2-trifluoroethanol improved reaction rates in multi-component couplings.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide?
The synthesis involves multi-step reactions:
- Thioether formation : Coupling of a thiol-containing intermediate (e.g., indole derivatives) with a bromoacetamide group.
- Indole functionalization : Ring closure using hydrazine derivatives or catalysts like Pd/C for cyclization .
- Amide bond formation : Reaction of activated carboxylic acids with amines under coupling agents (e.g., EDCI/HOBt) . Critical reagents include ethyl bromoacetate, hydrazine derivatives, and bases like NaH. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR for functional group assignment and stereochemical analysis .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) and quantification of byproducts . Cross-validation with IR spectroscopy ensures carbonyl (C=O) and thioether (C-S) bond identification .
Q. How do specific functional groups in the compound influence its biological activity?
- Indole core : Modulates interactions with hydrophobic protein pockets (e.g., kinase binding sites) .
- Thioether linkage : Enhances metabolic stability compared to ethers or amines .
- Benzamide moiety : Participates in hydrogen bonding with target enzymes (e.g., protease inhibitors) . Structure-activity relationship (SAR) studies highlight the necessity of the 4-ethylphenyl group for target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
- Catalyst screening : Pd-based catalysts improve indole cyclization efficiency (yield increase from 45% to 72%) . Real-time monitoring via TLC and in-situ FTIR reduces purification steps .
Q. What strategies resolve contradictions in biological activity data across studies?
- Molecular docking : Predict binding modes with target proteins (e.g., comparing indole positioning in kinase inhibitors) .
- Comparative SAR studies : Evaluate analogs with modified substituents (e.g., fluorophenyl vs. ethoxyphenyl) to isolate key pharmacophores .
- Dose-response assays : Validate activity thresholds using cell-based models (e.g., IC₅₀ shifts from 1.2 µM to 3.5 µM with structural tweaks) .
Q. How can conflicting spectroscopic data during characterization be addressed?
- 2D NMR techniques : NOESY or HSQC resolve overlapping signals (e.g., distinguishing indole NH from amide protons) .
- Isotopic labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in complex spectra .
- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., thiolate anions) to confirm reaction pathways .
Q. What experimental designs elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure activity against targets (e.g., kinases, proteases) with ATP/NADH-coupled detection .
- CRISPR/Cas9 knockout models : Identify genetic dependencies in cellular viability assays .
- Molecular dynamics simulations : Predict conformational changes in target proteins upon binding (e.g., RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
